8-Bromo-6-chloroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure containing both benzene and pyrimidine rings. This compound has garnered attention due to its potential biological activities, including antiviral properties. The molecular formula for 8-bromo-6-chloroquinazolin-2(1H)-one is , and its molecular weight is approximately 259.487 g/mol .
The synthesis of 8-bromo-6-chloroquinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis may require specific conditions such as controlled temperatures, solvents (like dimethyl sulfoxide or ethanol), and catalysts to facilitate the reaction. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The structure of 8-bromo-6-chloroquinazolin-2(1H)-one features:
Key structural data includes:
8-Bromo-6-chloroquinazolin-2(1H)-one participates in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and the presence of solvents or catalysts to enhance reactivity and selectivity .
The mechanism of action for compounds like 8-bromo-6-chloroquinazolin-2(1H)-one typically involves interaction with biological targets such as viral enzymes or cellular receptors. For instance:
Studies have shown that similar quinazoline derivatives exhibit significant antiviral activity against various viruses, suggesting that this compound may also possess comparable properties .
Relevant data includes:
8-Bromo-6-chloroquinazolin-2(1H)-one has been explored for various scientific applications, primarily in medicinal chemistry due to its potential:
The construction of the quinazolinone core represents a critical initial step in synthesizing 8-bromo-6-chloroquinazolin-2(1H)-one. Traditional routes often employ anthranilic acid derivatives as starting materials. A common approach involves N-acylation followed by dehydrative cyclization using agents like acetic anhydride to form 1,3-benzoxazin-4-one intermediates, which subsequently react with ammonia sources to yield the quinazolinone scaffold [1] [9]. However, enzymatic pathways offer innovative alternatives for core assembly. Fungal nonribosomal peptide synthases (NRPSs), such as ftChyA, catalyze tripeptide formation and oxidative cyclization via α-ketoglutarate-dependent dioxygenases (α-KGDs). This biosynthetic machinery efficiently constructs the 4(3H)-quinazolinone scaffold with regioselectivity, providing a template for biomimetic synthetic designs [3].
Copper-catalyzed borylative cyclizations have emerged as powerful asymmetric methods. Substrates containing o-amidine functionalities undergo intramolecular addition to alkenes in the presence of Cu(MeCN)₄PF₆ and chiral ligands (e.g., (R)-QuinoxP®), enabling enantioselective formation of pyrroloquinazolinones. This method achieves high diastereocontrol (>95:5 dr) and enantiocontrol (up to 98:2 er), demonstrating its utility for complex quinazolinone derivatives [10].
Table 1: Cyclization Methods for Quinazolinone Core Synthesis
Method | Key Reagents/Conditions | Product Features | Limitations |
---|---|---|---|
N-Acyl/Dehydrative | Anthranilic acid, acyl chlorides, Ac₂O | Simple substrates, high yield | Ring-opening side reactions |
Enzymatic (NRPS/α-KGD) | ftChyA, α-ketoglutarate, O₂ | Regioselective, biomimetic | Complex enzyme handling |
Cu-Catalyzed Borylative | Cu(MeCN)₄PF₆, B₂pin₂, (R)-QuinoxP® | Enantio-/diastereoselective, boronate handle | Requires inert atmosphere |
Regioselective halogenation is essential for installing bromine and chlorine at the C8 and C6 positions of quinazolinone. Bromination typically employs N-bromosuccinimide (NBS) in acetonitrile, achieving >85% yield for 6-bromo intermediates. Kinetic studies reveal that electron-donating groups on the quinazolinone ring enhance bromination rates at ortho/para positions, enabling predictable C8 functionalization [1] [8]. For example, bromination of 3-methylquinazolinone derivatives with NBS selectively yields 8-bromo-6-methyl analogues due to steric and electronic directing effects [9].
Chlorination strategies include:
Table 2: Halogenation Methods for Quinazolinone Derivatives
Halogen | Method | Reagents | Regioselectivity | Yield Range |
---|---|---|---|---|
Bromine | Electrophilic | NBS, CH₃CN, 25°C | C8 (for meta-substituted rings) | 85–92% |
Chlorine | Nucleophilic displacement | 2,4-Dichloroquinazoline, amines | C6 retention | 75–80% |
Chlorine | Diazotization | NaNO₂, CuCl, HCl | C6 (pre-cyclization) | 60–70% |
Solvent polarity and protic character significantly impact cyclization and halogenation efficiency. Cyclization reactions exhibit higher yields in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAC). For example, K₂CO₃-mediated S-alkylation of 2-mercaptoquinazolinones in DMF achieves >90% conversion due to enhanced nucleophile solubility [8] [9]. Conversely, borylative cyclizations require tetrahydrofuran (THF) with iPrOH additives, which facilitate proton transfer during copper catalyst turnover and improve yields by >50% [10].
Catalyst systems are equally critical:
Microwave irradiation further enhances efficiency, reducing reaction times from hours to minutes. For instance, solvent-free microwave-assisted cyclizations of aldehydes, dimedone, and urea yield fused quinazolinones in 20 minutes versus 24 hours conventionally [5].
Sustainable synthesis of 8-bromo-6-chloroquinazolin-2(1H)-one emphasizes waste reduction, energy efficiency, and safer reagents. Key strategies include:
A notable green innovation is the waste-minimized route described in patent CN106432073B: This protocol reduces synthetic steps from five to three by integrating bromination and cyclization, achieving an 82% overall yield while cutting organic solvent use by 40% [4]. Similarly, enzymatic cascades using ftChyA eliminate toxic catalysts and operate in aqueous buffers, though scalability remains challenging [3].
Energy-efficient technologies are critical:
Table 3: Green Metrics for Quinazolinone Synthetic Routes
Method | PMI⸰ | E-Factor | Solvent Intensity | Key Improvements |
---|---|---|---|---|
Conventional halogenation | 8.2 | 35 | High | Baseline |
Waste-minimized patent route | 3.1 | 12 | Moderate | 40% less solvent, 3 vs. 5 steps |
Enzymatic assembly | 1.8 | 5 | Low (aqueous) | No toxic catalysts |
Microwave-accelerated | 4.5 | 18 | Moderate | 60% energy reduction |
⸰PMI: Process Mass Intensity
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: